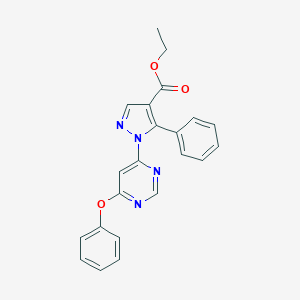
ethyl 1-(6-phenoxy-4-pyrimidinyl)-5-phenyl-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(6-phenoxy-4-pyrimidinyl)-5-phenyl-1H-pyrazole-4-carboxylate is a synthetic compound that belongs to the pyrazole family. It has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of ethyl 1-(6-phenoxy-4-pyrimidinyl)-5-phenyl-1H-pyrazole-4-carboxylate involves the inhibition of specific kinases. The compound binds to the active site of the kinase and prevents its activity. This leads to the disruption of the signaling pathways that are regulated by the kinase, resulting in altered cellular functions.
Biochemical and Physiological Effects:
Ethyl 1-(6-phenoxy-4-pyrimidinyl)-5-phenyl-1H-pyrazole-4-carboxylate has been shown to have biochemical and physiological effects on cells. The compound has been shown to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis in various cell types. Additionally, the compound has been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ethyl 1-(6-phenoxy-4-pyrimidinyl)-5-phenyl-1H-pyrazole-4-carboxylate in lab experiments include its high potency and specificity for specific kinases. The compound has been extensively studied, and its mechanism of action is well understood. The limitations of using the compound in lab experiments include its complex synthesis method and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of ethyl 1-(6-phenoxy-4-pyrimidinyl)-5-phenyl-1H-pyrazole-4-carboxylate. These include:
1. Investigation of the compound's potential as a therapeutic agent for the treatment of various diseases, such as cancer and inflammatory disorders.
2. Development of more efficient and cost-effective synthesis methods for the compound.
3. Investigation of the compound's effects on specific signaling pathways and cellular functions.
4. Investigation of the compound's potential as a tool compound for the study of other proteins and cellular processes.
5. Investigation of the compound's potential as a diagnostic tool for the detection of specific diseases.
Conclusion:
Ethyl 1-(6-phenoxy-4-pyrimidinyl)-5-phenyl-1H-pyrazole-4-carboxylate is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound has been shown to have high potency and specificity for specific kinases, making it a valuable tool for the study of various cellular processes. Further research is needed to fully understand the compound's potential as a therapeutic agent and diagnostic tool.
Métodos De Síntesis
Ethyl 1-(6-phenoxy-4-pyrimidinyl)-5-phenyl-1H-pyrazole-4-carboxylate is synthesized through a multi-step process involving the reaction of various reagents. The synthesis method is complex and requires expertise in organic chemistry. The synthesis process has been optimized to ensure high yield and purity of the final product.
Aplicaciones Científicas De Investigación
Ethyl 1-(6-phenoxy-4-pyrimidinyl)-5-phenyl-1H-pyrazole-4-carboxylate has been studied for its potential applications in scientific research. It has been used as a tool compound to investigate the biological functions of various proteins, including kinases and phosphatases. The compound has been shown to inhibit the activity of specific kinases, which are involved in the regulation of various cellular processes, such as cell proliferation, differentiation, and apoptosis.
Propiedades
Nombre del producto |
ethyl 1-(6-phenoxy-4-pyrimidinyl)-5-phenyl-1H-pyrazole-4-carboxylate |
|---|---|
Fórmula molecular |
C22H18N4O3 |
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
ethyl 1-(6-phenoxypyrimidin-4-yl)-5-phenylpyrazole-4-carboxylate |
InChI |
InChI=1S/C22H18N4O3/c1-2-28-22(27)18-14-25-26(21(18)16-9-5-3-6-10-16)19-13-20(24-15-23-19)29-17-11-7-4-8-12-17/h3-15H,2H2,1H3 |
Clave InChI |
QBSZRJVFJCULMC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=NC=N2)OC3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CCOC(=O)C1=C(N(N=C1)C2=CC(=NC=N2)OC3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-{[2-(2-fluoro[1,1'-biphenyl]-4-yl)propanoyl]amino}benzoate](/img/structure/B287105.png)
![N-(2-chlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide](/img/structure/B287106.png)
![N-[4-(4-methylbenzoyl)phenyl]-1,5-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B287108.png)
![methyl 4-{[(1,5-diphenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate](/img/structure/B287110.png)




![1,5-diphenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B287118.png)

![1-[(1,5-diphenyl-1H-pyrazol-4-yl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B287121.png)


